

# A Comparative Guide to GSK-3 Inhibitors: L803- mts vs. CHIR99021

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## *Compound of Interest*

Compound Name: *L803-mts*

Cat. No.: *B8633675*

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For researchers, scientists, and drug development professionals, the selection of a suitable Glycogen Synthase Kinase-3 (GSK-3) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two prominent GSK-3 inhibitors, the substrate-competitive peptide **L803-mts** and the ATP-competitive small molecule CHIR99021, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.

## At a Glance: Key Differences

Feature	L803-mts	CHIR99021
Mechanism of Action	Substrate-competitive	ATP-competitive
Chemical Nature	Myristoylated phosphopeptide	Aminopyrimidine derivative (small molecule)
Potency (IC50)	~40 µM for GSK-3β[1]	~6.7 nM for GSK-3β, ~10 nM for GSK-3α[2][3]
Selectivity	Described as highly selective; does not inhibit PKC, PKB, or cdc2	Highly selective; >500-fold selectivity over other kinases[2]
Primary Applications	Neurodegenerative disease research, diabetes studies, mood disorder models	Stem cell maintenance and differentiation, developmental biology, cancer research
Cellular Permeability	Yes, myristoylated for cell entry	Yes

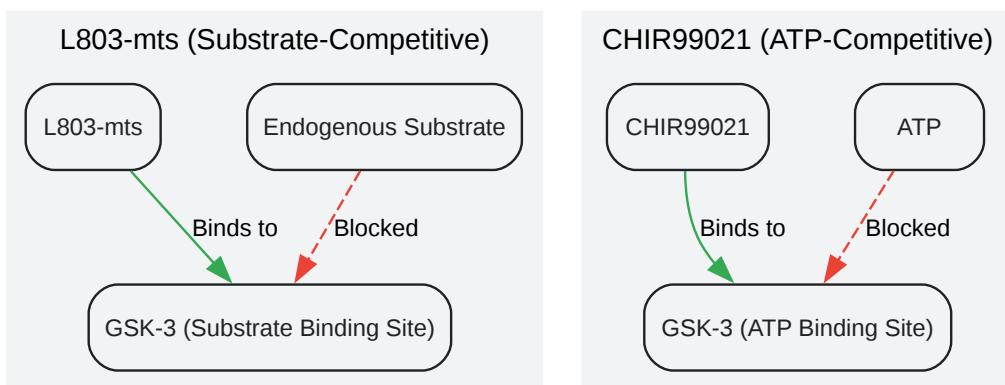
## In-Depth Comparison: Mechanism and Specificity

The fundamental difference between **L803-mts** and CHIR99021 lies in their mechanism of inhibition, which has significant implications for their specificity and potential off-target effects.

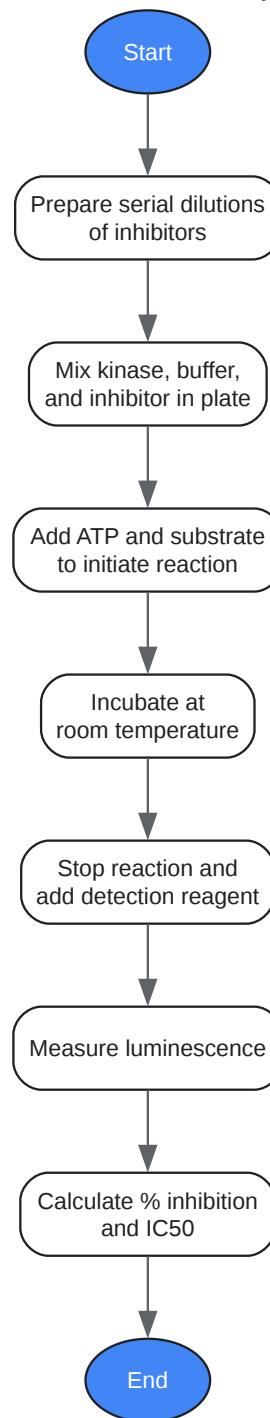
**L803-mts**, a myristoylated phosphopeptide, acts as a substrate-competitive inhibitor.[1] It mimics a GSK-3 substrate, binding to the substrate-docking domain of the kinase. This mode of action is inherently more selective as it targets a site distinct from the highly conserved ATP-binding pocket found in all kinases. While a comprehensive kinase panel screening for **L803-mts** is not readily available in the public domain, studies report it to be a selective inhibitor with no observed inhibition of other kinases like PKC, PKB, or cdc2.

CHIR99021, on the other hand, is a potent ATP-competitive inhibitor.[2] It binds to the ATP pocket of GSK-3, preventing the transfer of phosphate to its substrates. Despite targeting a conserved region, CHIR99021 exhibits remarkable selectivity. Kinase profiling has shown it to have over 500-fold greater affinity for GSK-3 compared to other kinases.[2] One study that screened CHIR99021 against 359 kinases confirmed its high selectivity.[4]

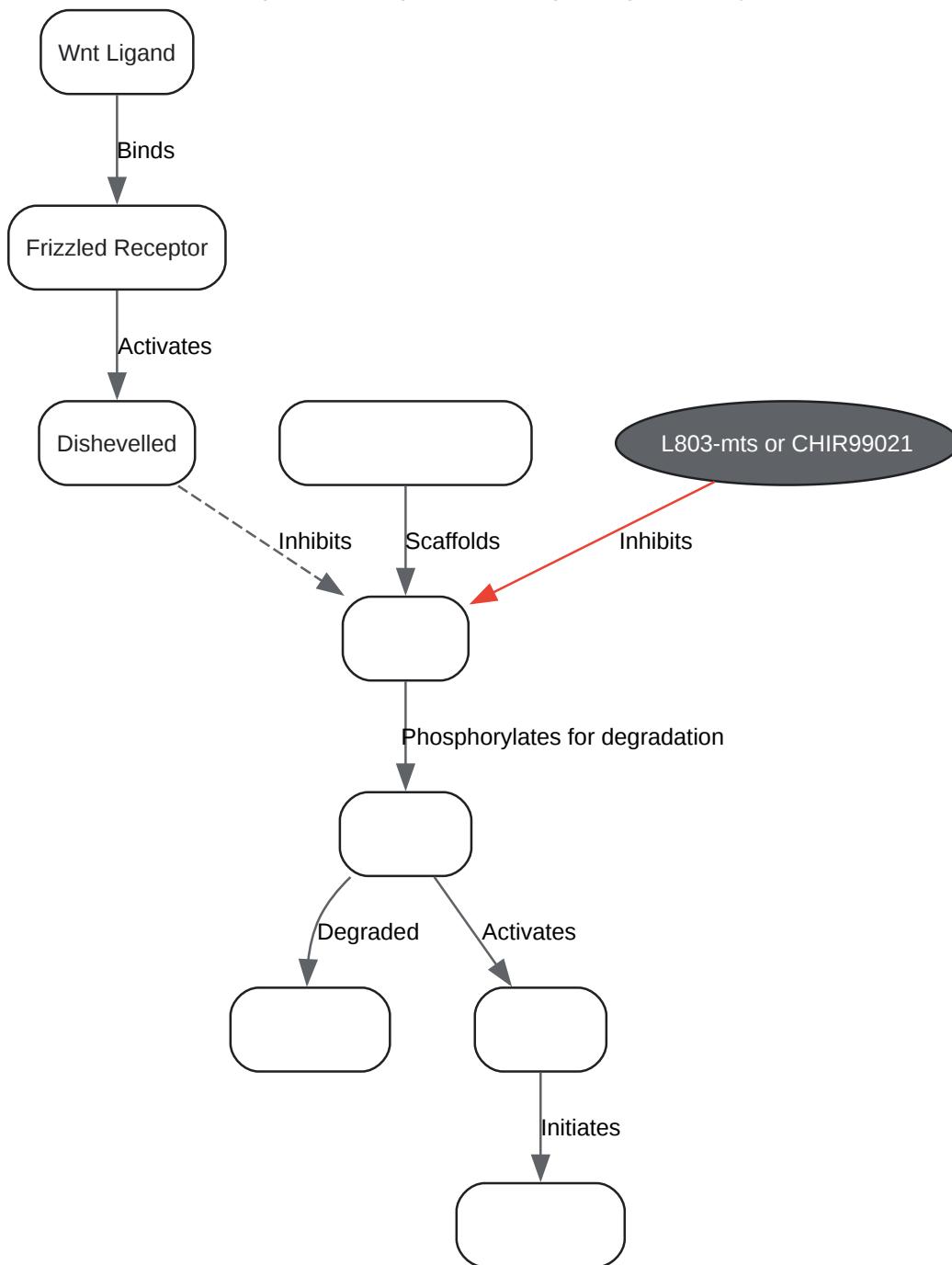
## Mechanism of GSK-3 Inhibition



## GSK-3 Kinase Inhibition Assay Workflow



## Simplified Wnt/β-catenin Signaling Pathway

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